5-((3-Methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
A series of novel thiazolo-triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis
The structures of the compounds were determined by (1)H NMR, (13)C NMR and X-ray analysis .Chemical Reactions Analysis
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have wide range of biological activities .Physical And Chemical Properties Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Antimicrobial Applications
Research on 1,2,4-triazole derivatives, including compounds synthesized using morpholine or methyl piperazine, has shown that some of these compounds possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). This suggests that similar compounds, including those with thiazolo[3,2-b][1,2,4]triazol-6-ol cores, might also have potential as antimicrobial agents.
CNS Penetrability
A structurally novel series of selective serotonin-3 (5-HT3) receptor antagonists, which include compounds with methoxyphenyl and imidazolylmethylthiazole components, have shown effective penetration of the blood-brain barrier upon peripheral administration (Rosen et al., 1990). This indicates the potential of similar structures in developing central nervous system-targeted therapeutics.
Antiproliferative Activity
The synthesis of thiazolo[3,2-b][1,2,4]triazoles with various substituents, including methoxyphenyl groups, has been linked to antiproliferative activity, suggesting their potential in cancer research. For instance, certain derivatives have exhibited promising activity in preliminary screenings (Narayana et al., 2010).
Molecular Docking Studies
Studies involving benzimidazole derivatives bearing 1,2,4-triazole, including those with methoxyphenyl groups, have been conducted to explore their anti-cancer properties through molecular docking. These studies aim to understand the mechanism behind their anti-cancer properties, suggesting a broader application in drug discovery and development (Karayel, 2021).
Mechanism of Action
Target of Action
It is part of the triazole-pyrimidine hybrid compounds, which have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown favorable interaction with active residues of ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide and tumor necrosis factor-α, two key players in neuroinflammation .
Pharmacokinetics
The pharmacokinetic properties of similar triazole-pyrimidine hybrid compounds have been studied
Result of Action
The compound exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .
Future Directions
properties
IUPAC Name |
5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-22-12-4-2-3-11(9-12)13(19-5-7-23-8-6-19)14-15(21)20-16(24-14)17-10-18-20/h2-4,9-10,13,21H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWZDHYNBBZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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